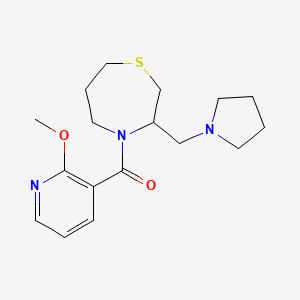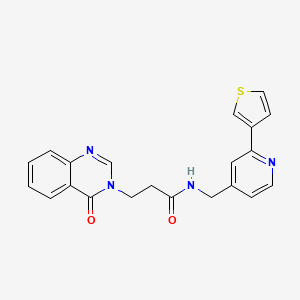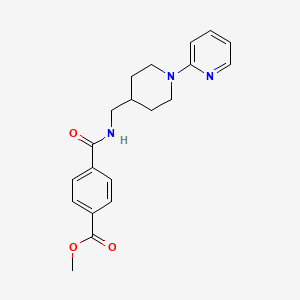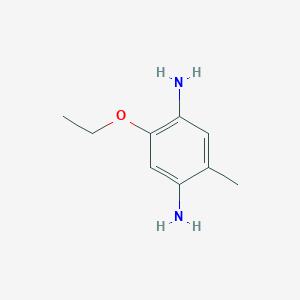
(2-Methoxypyridin-3-yl)(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methoxypyridin-3-yl)(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone, also known as MPTM, is a chemical compound that has been of interest in scientific research due to its potential therapeutic applications. MPTM is a small molecule that has shown promising results in various studies, making it a potential candidate for further research.
作用機序
The mechanism of action of (2-Methoxypyridin-3-yl)(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone is not fully understood, but it is believed to work by modulating various signaling pathways in cells. (2-Methoxypyridin-3-yl)(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone has been found to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses. (2-Methoxypyridin-3-yl)(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
(2-Methoxypyridin-3-yl)(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone has been found to have various biochemical and physiological effects in cells and organisms. (2-Methoxypyridin-3-yl)(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone has been shown to increase the levels of various antioxidant enzymes, such as superoxide dismutase and catalase, which help to protect cells from oxidative stress. Additionally, (2-Methoxypyridin-3-yl)(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone has been found to reduce inflammation and cell death in various studies.
実験室実験の利点と制限
(2-Methoxypyridin-3-yl)(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone has several advantages for lab experiments, including its small size and ease of synthesis. (2-Methoxypyridin-3-yl)(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone is also stable and can be stored for extended periods without degradation. However, (2-Methoxypyridin-3-yl)(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone has some limitations, including its low solubility in water, which can make it difficult to use in some experiments.
将来の方向性
There are several potential future directions for research on (2-Methoxypyridin-3-yl)(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone. One area of interest is its potential use in treating neurodegenerative disorders, such as Alzheimer's disease. Additionally, (2-Methoxypyridin-3-yl)(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone could be further studied for its anticancer properties and its potential use in cancer treatment. Further research is needed to fully understand the mechanism of action of (2-Methoxypyridin-3-yl)(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone and its potential therapeutic applications.
合成法
(2-Methoxypyridin-3-yl)(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone can be synthesized using a multistep process, starting with the reaction of 2-methoxypyridine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane to form the desired product, (2-Methoxypyridin-3-yl)(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone.
科学的研究の応用
(2-Methoxypyridin-3-yl)(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone has been studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and drug development. (2-Methoxypyridin-3-yl)(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone has been found to have neuroprotective effects and has shown potential in treating Alzheimer's disease and other neurodegenerative disorders. Additionally, (2-Methoxypyridin-3-yl)(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone has been shown to have anticancer properties, making it a potential candidate for cancer treatment.
特性
IUPAC Name |
(2-methoxypyridin-3-yl)-[3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2S/c1-22-16-15(6-4-7-18-16)17(21)20-10-5-11-23-13-14(20)12-19-8-2-3-9-19/h4,6-7,14H,2-3,5,8-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWOKDWQRCFUKBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CCCSCC2CN3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-5-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]-1,2,4-thiadiazole](/img/structure/B2369469.png)

![Tert-butyl 3-[1-(6-fluoropyridine-3-carbonyl)piperidin-2-yl]propanoate](/img/structure/B2369472.png)



![1-(2-methyl-1H-indol-3-yl)-2-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethane-1,2-dione](/img/structure/B2369480.png)
-2-pyridinyl]oxy}phenyl)methanone](/img/structure/B2369482.png)
![9-(indolin-1-ylsulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2369484.png)

![N-(3,4-difluorophenyl)-2-[3-(4-fluorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2369486.png)

![[(2S)-1-(Piperidin-3-ylmethyl)pyrrolidin-2-yl]methanol;dihydrochloride](/img/structure/B2369488.png)
![(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2369489.png)